molecular formula C23H22N2O4 B4264286 [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B4264286
M. Wt: 390.4 g/mol
InChI Key: SERNBTUTHRLYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the benzodioxole and morpholine groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone shares similarities with other quinoline derivatives, such as:
    • 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-piperidinyl)carbonyl]quinoline
    • 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-pyrrolidinyl)carbonyl]quinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14-11-25(12-15(2)29-14)23(26)18-10-20(24-19-6-4-3-5-17(18)19)16-7-8-21-22(9-16)28-13-27-21/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNBTUTHRLYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 5
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.